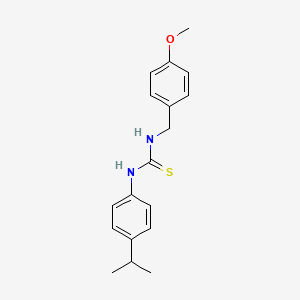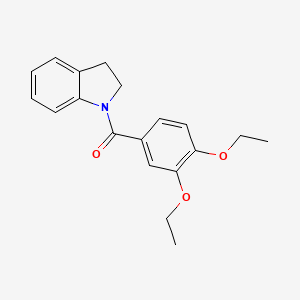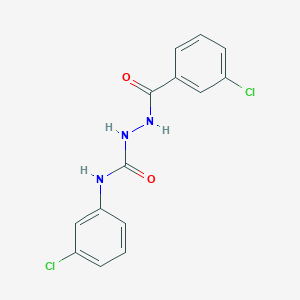![molecular formula C19H16ClFO3 B5837524 7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5837524.png)
7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one, also known as CFB, is a synthetic compound that has been widely used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of oxidative stress in cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may be related to its ability to inhibit topoisomerase II.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to DNA damage and cell death. This compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which play important roles in DNA replication and cell signaling, respectively.
Advantages and Limitations for Lab Experiments
One advantage of using 7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one in lab experiments is its ability to selectively inhibit the activity of certain enzymes, which can be useful for studying the effects of specific pathways on biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one. One area of interest is the development of new derivatives of this compound that may have improved properties for use in scientific research. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biological processes.
Synthesis Methods
7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 4-ethyl-8-methylcoumarin in the presence of a base, followed by the addition of a chlorinating agent. The final product is obtained through a purification process that involves column chromatography.
Scientific Research Applications
7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has been widely used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which play important roles in DNA replication and cell signaling, respectively. This compound has also been used to study the effects of oxidative stress on cells and to investigate the mechanisms of action of certain drugs.
properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methoxy]-4-ethyl-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFO3/c1-3-12-9-18(22)24-19-11(2)17(8-7-13(12)19)23-10-14-15(20)5-4-6-16(14)21/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXYEIXAPCDEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

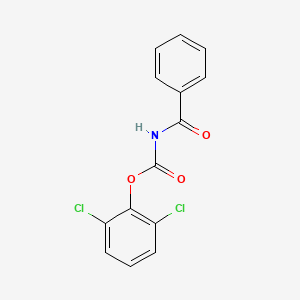
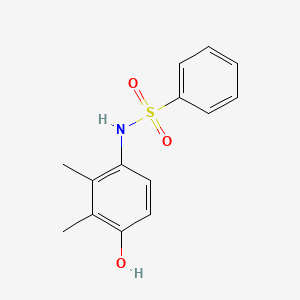

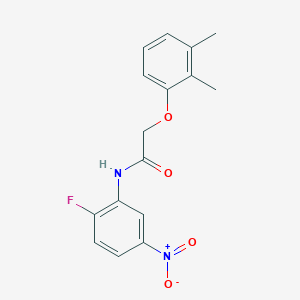
![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5837478.png)
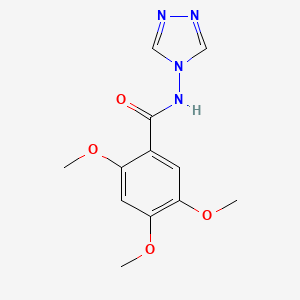
![N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide](/img/structure/B5837483.png)

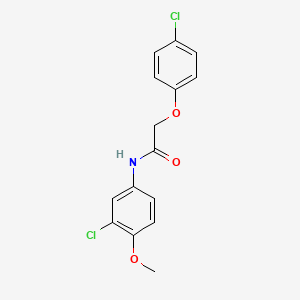
![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5837499.png)
